molecular formula C10H14ClN B6337090 2-Phenylcyclobutanamine HCl CAS No. 90874-39-8

2-Phenylcyclobutanamine HCl

Cat. No.: B6337090
CAS No.: 90874-39-8
M. Wt: 183.68 g/mol
InChI Key: XRWXBXHIAUZHMB-UHFFFAOYSA-N
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Description

2-Phenylcyclobutanamine hydrochloride is a chemical compound that belongs to the class of cyclobutylamines. It is characterized by a cyclobutane ring substituted with a phenyl group and an amine group, forming a hydrochloride salt. This compound is known for its unique chemical structure and biological activity, making it valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylcyclobutanamine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the [2+2] cycloaddition reaction, where a phenyl-substituted alkene reacts with an amine under specific conditions to form the cyclobutane ring. The reaction is often catalyzed by transition metals such as palladium or nickel, and the conditions may include elevated temperatures and pressures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 2-Phenylcyclobutanamine hydrochloride may involve multi-step synthesis processes. These processes often start with readily available raw materials and involve several purification steps to ensure the final product’s purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenylcyclobutanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include substituted cyclobutylamines, phenyl-substituted ketones, and carboxylic acids. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

2-Phenylcyclobutanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Phenylcyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-Phenethylamine: A structurally similar compound with a phenyl group attached to an ethylamine chain.

    Cyclobutylamine: A compound with a cyclobutane ring and an amine group, but without the phenyl substitution.

    Phenylcyclopropanamine: A compound with a cyclopropane ring substituted with a phenyl group and an amine group.

Uniqueness

2-Phenylcyclobutanamine hydrochloride is unique due to its specific cyclobutane ring structure combined with a phenyl group and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-phenylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-10-7-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWXBXHIAUZHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857378
Record name 2-Phenylcyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17293-44-6
Record name 2-Phenylcyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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